molecular formula C13H14BrN B12609843 6-Bromo-1-methyl-2,3,4,9-tetrahydro-1H-carbazole CAS No. 646038-00-8

6-Bromo-1-methyl-2,3,4,9-tetrahydro-1H-carbazole

Cat. No.: B12609843
CAS No.: 646038-00-8
M. Wt: 264.16 g/mol
InChI Key: NDRMMDOKLOFYQE-UHFFFAOYSA-N
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Description

6-Bromo-1-methyl-2,3,4,9-tetrahydro-1H-carbazole is a brominated derivative of tetrahydrocarbazole

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-1-methyl-2,3,4,9-tetrahydro-1H-carbazole typically involves the bromination of 1-methyl-2,3,4,9-tetrahydro-1H-carbazole. This can be achieved using brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride (CCl₄) under reflux conditions .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH₄) to yield reduced forms of the compound.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, selenium dioxide.

    Reduction: Lithium aluminum hydride.

    Substitution: Sodium methoxide.

Major Products Formed:

Scientific Research Applications

6-Bromo-1-methyl-2,3,4,9-tetrahydro-1H-carbazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-1-methyl-2,3,4,9-tetrahydro-1H-carbazole involves its interaction with specific molecular targets. The bromine atom enhances the compound’s ability to interact with enzymes and receptors, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and derivative of the compound .

Comparison with Similar Compounds

Uniqueness: 6-Bromo-1-methyl-2,3,4,9-tetrahydro-1H-carbazole is unique due to the presence of both a bromine atom and a methyl group, which confer distinct chemical and biological properties.

Properties

CAS No.

646038-00-8

Molecular Formula

C13H14BrN

Molecular Weight

264.16 g/mol

IUPAC Name

6-bromo-1-methyl-2,3,4,9-tetrahydro-1H-carbazole

InChI

InChI=1S/C13H14BrN/c1-8-3-2-4-10-11-7-9(14)5-6-12(11)15-13(8)10/h5-8,15H,2-4H2,1H3

InChI Key

NDRMMDOKLOFYQE-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC2=C1NC3=C2C=C(C=C3)Br

Origin of Product

United States

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